7-Methoxybenzo[d]isothiazole chemical structure and properties
7-Methoxybenzo[d]isothiazole chemical structure and properties
An In-depth Technical Guide to 7-Methoxybenzo[d]isothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxybenzo[d]isothiazole is a heterocyclic aromatic compound belonging to the benzisothiazole family. While the broader class of benzisothiazoles has garnered significant interest in medicinal chemistry for its diverse biological activities, specific experimental data for the 7-methoxy isomer (CAS 88791-26-8) is not extensively available in publicly accessible literature. This guide provides a comprehensive overview of 7-Methoxybenzo[d]isothiazole, including its chemical structure and properties. In the absence of direct experimental data for some parameters, this guide presents well-established synthesis methodologies for related compounds, predicted spectroscopic data based on analogous structures, and a discussion of potential biological activities inferred from the benzisothiazole scaffold. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering a scientifically grounded starting point for the synthesis, characterization, and exploration of 7-Methoxybenzo[d]isothiazole's therapeutic potential.
Introduction
The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a key structural motif in a variety of biologically active compounds. When fused to a benzene ring, it forms benzisothiazole, a scaffold that has been extensively investigated for its pharmacological properties. The diverse biological activities exhibited by benzisothiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory effects, have established this class of compounds as a "privileged structure" in medicinal chemistry.[1][2]
The substitution pattern on the benzene ring of the benzisothiazole core plays a crucial role in modulating its biological activity and physicochemical properties. The introduction of a methoxy group, a common substituent in many pharmaceuticals, can significantly impact a molecule's lipophilicity, metabolic stability, and receptor-binding interactions. This guide focuses specifically on 7-Methoxybenzo[d]isothiazole, providing a detailed examination of its chemical identity and a practical framework for its scientific exploration.
Chemical Structure and Properties
Chemical Structure
The chemical structure of 7-Methoxybenzo[d]isothiazole consists of a benzene ring fused to an isothiazole ring, with a methoxy group (-OCH₃) attached to the 7th position of the bicyclic system.
Figure 1: Chemical structure of 7-Methoxybenzo[d]isothiazole.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 88791-26-8 | [3] |
| Molecular Formula | C₈H₇NOS | [3] |
| Molecular Weight | 165.21 g/mol | [3] |
| Appearance | Not reported | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Not reported | - |
Synthesis of 7-Methoxybenzo[d]isothiazole
While a specific, detailed protocol for the synthesis of 7-Methoxybenzo[d]isothiazole is not explicitly described in the reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of the benzisothiazole scaffold.[4][5] The following proposed synthesis is a multi-step process starting from commercially available 2-methoxythiophenol.
Figure 2: Proposed synthetic pathway for 7-Methoxybenzo[d]isothiazole.
Proposed Experimental Protocol
This protocol is a hypothetical adaptation of established synthetic methodologies for benzisothiazoles and has not been experimentally validated for this specific compound.
Step 1: Nitration of 2-Methoxythiophenol
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
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Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the cooled sulfuric acid, maintaining the temperature below 10 °C.
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Substrate Addition: Add 2-methoxythiophenol dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
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Reaction: Stir the mixture at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid, 2-methoxy-6-nitrothiophenol, is then filtered, washed with cold water until neutral, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of the Nitro Group
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Reaction Setup: To a solution of 2-methoxy-6-nitrothiophenol in a suitable solvent (e.g., ethanol or concentrated hydrochloric acid), add a reducing agent such as tin(II) chloride (SnCl₂) or iron powder.
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Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or sodium hydroxide solution). Extract the product, 2-amino-6-methoxythiophenol, with an organic solvent (e.g., ethyl acetate).
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Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Oxidative Cyclization to form 7-Methoxybenzo[d]isothiazole
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Reaction Setup: Dissolve 2-amino-6-methoxythiophenol in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask.
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Addition of Reagents: Add a base (e.g., triethylamine or pyridine) to the solution, followed by the dropwise addition of a solution of iodine (I₂) in the same solvent.
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Reaction: Stir the reaction mixture at room temperature. The progress of the cyclization can be monitored by TLC.
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Work-up: Once the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude 7-Methoxybenzo[d]isothiazole can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for 7-Methoxybenzo[d]isothiazole, the following spectroscopic data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (3H): The three protons on the benzene ring are expected to appear as a complex multiplet or as distinct doublets and a triplet in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the methoxy group and the isothiazole ring.
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Isothiazole Proton (1H): The proton on the isothiazole ring is expected to be a singlet and shifted downfield, likely appearing in the range of δ 8.5-9.0 ppm.
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Methoxy Protons (3H): The three protons of the methoxy group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy (Predicted)
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Aromatic and Heterocyclic Carbons: The eight carbon atoms of the bicyclic ring system are expected to resonate in the range of δ 110-160 ppm. The carbon bearing the methoxy group will be shifted upfield due to the electron-donating effect of the oxygen.
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Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around δ 55-60 ppm.
Infrared (IR) Spectroscopy (Predicted)
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C-H stretching (aromatic): Around 3000-3100 cm⁻¹
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C-H stretching (aliphatic, -OCH₃): Around 2850-2960 cm⁻¹
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C=C and C=N stretching (aromatic and heterocyclic): Multiple bands in the region of 1400-1600 cm⁻¹
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C-O stretching (aryl ether): Strong absorption around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric)
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C-S stretching: Weaker absorptions in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
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Molecular Ion (M⁺): A prominent peak at m/z = 165, corresponding to the molecular weight of the compound.
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Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (M-31), loss of CO (M-28), and fragmentation of the isothiazole ring.
Potential Biological Activities and Applications
While no specific biological studies on 7-Methoxybenzo[d]isothiazole have been reported, the benzisothiazole scaffold is a well-known pharmacophore with a broad spectrum of biological activities.[1][2] This suggests that 7-Methoxybenzo[d]isothiazole could be a valuable starting point for the development of new therapeutic agents.
Antimicrobial Activity
Many benzisothiazole derivatives have demonstrated potent activity against a wide range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell membrane integrity. The presence of a methoxy group could modulate the antimicrobial spectrum and potency.
Anticancer Activity
Derivatives of benzisothiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms include the inhibition of kinases, induction of apoptosis, and disruption of microtubule dynamics. Further investigation into the antiproliferative effects of 7-Methoxybenzo[d]isothiazole is warranted.
Other Potential Applications
The benzisothiazole nucleus is also found in compounds with anti-inflammatory, antiviral, and neuroprotective properties. The specific substitution pattern of 7-Methoxybenzo[d]isothiazole may confer unique activities within these therapeutic areas.
Conclusion
7-Methoxybenzo[d]isothiazole represents an under-explored member of the pharmacologically significant benzisothiazole family. While direct experimental data for this compound is sparse, this technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route offers a practical starting point for its preparation in the laboratory. The predicted spectroscopic data will aid in its identification and characterization. Furthermore, the known biological activities of the benzisothiazole scaffold highlight the potential of 7-Methoxybenzo[d]isothiazole as a lead compound in drug discovery programs. It is our hope that this guide will stimulate further research into this promising molecule and unlock its full therapeutic potential.
References
Sources
- 1. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemscene.com [chemscene.com]
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- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 7. ddg-pharmfac.net [ddg-pharmfac.net]
